molecular formula C5H8F2N2O3 B13571644 4-Difluoroglutamine

4-Difluoroglutamine

Cat. No.: B13571644
M. Wt: 182.13 g/mol
InChI Key: GFRKSCVVDVJWRU-UHFFFAOYSA-N
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Description

4-Difluoroglutamine is a fluorinated analogue of glutamine, characterized by the presence of two fluorine atoms at the fourth carbon position of the glutamine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoroglutamine typically involves the use of Garner’s aldehyde as a starting material. The key step in the synthesis is the fluoro-Reformatsky reaction, which introduces the difluoromethyl group into the molecule. The reaction involves the use of ethyl bromodifluoroacetate and zinc in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Difluoroglutamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues of this compound .

Mechanism of Action

The mechanism of action of 4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in glutamine metabolism, such as glutaminase. By inhibiting these enzymes, this compound can disrupt metabolic pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison: 4-Difluoroglutamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its monofluorinated counterparts. This dual fluorination enhances its stability and reactivity, making it more suitable for certain applications, such as PET imaging and enzyme inhibition studies .

Properties

Molecular Formula

C5H8F2N2O3

Molecular Weight

182.13 g/mol

IUPAC Name

2,5-diamino-4,4-difluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)

InChI Key

GFRKSCVVDVJWRU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)(F)F

Origin of Product

United States

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